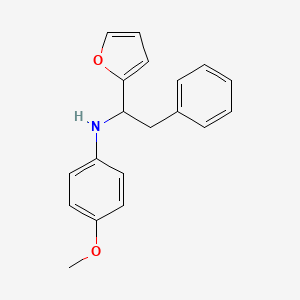

(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1-Furan-2-yl-2-phenyl-ethyl)-(4-methoxy-phenyl)-amine” is a chemical compound with the CAS Number: 436087-20-6 . Its IUPAC name is N-[1-(2-furyl)-2-phenylethyl]-4-methoxyaniline . The molecular weight of this compound is 293.37 .

Molecular Structure Analysis

The molecular formula of this compound is C19H19NO2 . The InChI Code is 1S/C19H19NO2/c1-21-17-11-9-16(10-12-17)20-18(19-8-5-13-22-19)14-15-6-3-2-4-7-15/h2-13,18,20H,14H2,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Scientific Research Applications

Arylmethylidenefuranones and Nucleophilic Agents

Arylmethylidene derivatives of 3H-furan-2-ones interact with various nucleophilic agents, leading to a range of compounds like amides, pyrrolones, benzofurans, and others. The direction and products of these reactions depend significantly on the initial reagents, the strength of the nucleophilic agent, and the specific reaction conditions (Kamneva, Anis’kova, & Egorova, 2018).

Biomass to Furan Derivatives

5-Hydroxymethylfurfural (HMF) is a crucial platform chemical derived from plant biomass like hexose carbohydrates and lignocellulose. HMF and its derivatives can potentially replace hydrocarbon sources in the chemical industry. These derivatives have extensive applications in producing polymers, fuels, pharmaceuticals, pesticides, and more. The review emphasizes the synthesis of HMF from plant feedstocks and explores the prospective uses of HMF derivatives, anticipating a significant expansion in their applications (Chernyshev, Kravchenko, & Ananikov, 2017).

Bioactive Furanyl- or Thienyl-Substituted Compounds

Furan and thiophene, as five-membered heterocycles, are vital in drug design, being integral structural units in bioactive molecules. This review highlights the importance of furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. It demonstrates the impact of bioisosteric replacement of aryl substituents with heteroaryl ones on activities, focusing on compounds where the heteroaromatic ring is bonded but not fused to other systems (Ostrowski, 2022).

The Versatile Reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones

This compound's reactivity makes it a valuable building block for synthesizing various heterocyclic compounds, including pyrazolo-imidazoles, spiropyrroles, and others. The unique reactivity of this compound provides mild reaction conditions for generating a wide range of dyes and heterocyclic compounds from diverse precursors like amines and phenols (Gomaa & Ali, 2020).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[1-(furan-2-yl)-2-phenylethyl]-4-methoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2/c1-21-17-11-9-16(10-12-17)20-18(19-8-5-13-22-19)14-15-6-3-2-4-7-15/h2-13,18,20H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXPLEYALQFCFHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(CC2=CC=CC=C2)C3=CC=CO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389923 |

Source

|

| Record name | N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436087-20-6 |

Source

|

| Record name | N-[1-(Furan-2-yl)-2-phenylethyl]-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylphenyl)amino]butan-1-ol](/img/structure/B1306231.png)

![1-[2-(2-Chloro-ethoxy)-ethyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1306241.png)

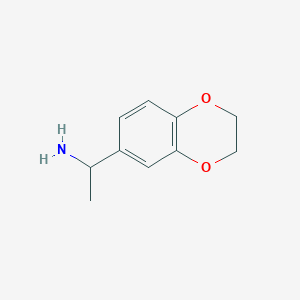

![2-[1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-ethylamino]-ethanol](/img/structure/B1306244.png)

![5-Ethyl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306246.png)

![5-(1-Methylcyclopropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306247.png)

![5-Cyclopropyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306248.png)

![5-(1-Methylcyclopropyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1306249.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-propylamine](/img/structure/B1306258.png)